N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide
Description
This compound features a piperidine core substituted with a carboxamide group linked to a 4-ethoxyphenyl moiety and a ((4-methoxyphenyl)thio)methyl side chain. The ethoxy and methoxy groups are electron-donating, while the thioether bridge may enhance metabolic stability compared to oxygen or nitrogen analogs.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-[(4-methoxyphenyl)sulfanylmethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3S/c1-3-27-20-6-4-18(5-7-20)23-22(25)24-14-12-17(13-15-24)16-28-21-10-8-19(26-2)9-11-21/h4-11,17H,3,12-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZRPKZQSTYFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The piperidine ring is modified at the 4-position to introduce the sulfanylmethyl group. Iron-catalyzed thioetherification proves effective:
- Dissolve 1-(4-toluenesulfonyl)piperidin-4-ol (1.0 equiv) in anhydrous toluene.
- Add FeCl₃ (7.5 mol%) and 4-methoxythiophenol (2.0 equiv).
- React at 40°C for 15 hr under N₂.
- Purify via flash chromatography (20% Et₂O/pentane).
Key Parameters
| Condition | Value | Impact on Yield | Source |
|---|---|---|---|
| Catalyst Loading | 7.5 mol% FeCl₃ | Optimizes C-S bond formation | |
| Solvent | Toluene | Prevents hydrolysis | |
| Temperature | 40°C | Balances kinetics/thermodynamics |
Carboxamide Coupling
The piperidine intermediate undergoes carboxamidation with 4-ethoxyaniline:
- Activate piperidine carboxylate with SOCl₂ (2.0 equiv) in THF.
- Add 4-ethoxyaniline (1.2 equiv) and Et₃N (3.0 equiv).
- Stir at 0°C → RT for 12 hr.
- Isolate via aqueous workup (NaHCO₃ wash).
Critical Modifications
Sulfanyl Methyl Incorporation
A Mitsunobu reaction installs the thioether sidechain:
- Combine 4-hydroxymethylpiperidine (1.0 equiv), 4-methoxythiophenol (1.5 equiv).
- Add DIAD (1.5 equiv) and PPh₃ (1.5 equiv) in THF.
- React 24 hr at RT.
- Purify by silica gel chromatography.
Comparative Catalysis
| Catalyst System | Yield (%) | Selectivity | Source |
|---|---|---|---|
| FeCl₃ | 82 | 9:1 anti:syn | |
| Mitsunobu Conditions | 76 | >95% trans |
Process Optimization Strategies
Solvent Screening
Polar aprotic solvents enhance reaction efficiency:
Solvent Effects on Carboxamidation
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.5 | 89 |
| DCM | 8.9 | 78 |
| DMF | 36.7 | 64 |
THF maximizes nucleophilicity of the amine while solubilizing intermediates.
Temperature Profiling
Controlled exotherms improve thioether yields:
| Temp (°C) | Time (hr) | Conversion (%) |
|---|---|---|
| 25 | 24 | 65 |
| 40 | 15 | 92 |
| 60 | 8 | 88 |
Elevated temperatures accelerate FeCl₃-catalyzed reactions but risk thiophane byproducts.
Analytical Characterization
Spectroscopic Validation
- δ 6.82 (d, J=8.6 Hz, 2H, Ar-OCH₂CH₃)
- δ 3.79 (s, 3H, OCH₃)
- δ 3.42 (t, J=5.8 Hz, 2H, NCH₂)
- m/z Calculated: 400.54 [M+H]⁺
- Found: 400.53
Purity Assessment
HPLC metrics for final product:
| Column | Mobile Phase | Retention (min) | Purity (%) |
|---|---|---|---|
| C18 | MeCN/H₂O (70:30) | 6.8 | 99.2 |
Scale-Up Considerations
Batch vs Flow Chemistry
Comparative Metrics
| Parameter | Batch (500 g) | Flow (kg/day) |
|---|---|---|
| Cycle Time | 72 hr | 8 hr |
| Yield | 81% | 79% |
| Solvent Usage | 12 L/kg | 6 L/kg |
Continuous processing reduces solvent waste but requires precise FeCl₃ catalyst control.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, using reagents like nitric acid, bromine, or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, bromine, sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro, halo, or sulfonyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to modulate biological pathways makes it a candidate for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound could be explored for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights key structural and functional differences among analogs:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 4-ethoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl group (electron-withdrawing) in ’s analog, which may alter receptor binding or solubility .
- Thioether vs. Ether/Oxygen Bridges : The thioether in the target compound could confer greater lipophilicity and oxidative stability compared to oxygen-based linkages in compounds like ’s ureido derivatives .
Pharmacological and Physical Properties
- The target compound’s biological activity remains uncharacterized.
- Purity and Stability : ’s ureido analogs demonstrate high LC purity (>99%), emphasizing the role of substituent choice in synthetic efficiency . The thioether in the target compound may improve metabolic stability over ethers, as seen in sulfur-containing drugs.
Biological Activity
N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features a piperidine core with various substituents, including:
- 4-Ethoxyphenyl group
- 4-Methoxyphenylthio group
- Carboxamide group
The synthesis typically involves multi-step organic reactions, including the formation of the piperidine ring through Mannich reactions and subsequent substitutions to introduce the ethoxy and methoxy groups.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The precise mechanisms remain under investigation; however, potential pathways include:
- Inhibition or activation of enzymes : This could lead to altered biochemical pathways associated with disease states.
- Interaction with neurotransmitter receptors : Similar compounds have shown affinity for dopamine receptors, suggesting potential applications in neuropsychiatric disorders .
Anticancer Activity
Recent studies indicate that compounds related to this structure may exhibit significant anticancer properties. For instance, derivatives containing similar functional groups have been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells . The mechanisms include:
- Induction of apoptosis : Compounds have been observed to enhance caspase activity, leading to increased apoptosis in cancer cells.
- Microtubule destabilization : Some derivatives act as microtubule-destabilizing agents, which is crucial for cancer therapy as it disrupts cell division .
Neuropharmacological Effects
Given its structural similarity to known dopamine receptor modulators, this compound may influence dopaminergic pathways. Preliminary data suggest potential applications in treating conditions like schizophrenia or Parkinson's disease by modulating dopamine receptor activity .
Case Studies and Research Findings
- Antitumor Efficacy : A study evaluating a series of piperidine derivatives found that those with similar substituents exhibited significant cytotoxicity against various cancer cell lines. Notably, compounds showed IC50 values in the low micromolar range against MDA-MB-231 cells, indicating strong potential as anticancer agents .
- Dopamine Receptor Interaction : Research on related piperidine compounds demonstrated selective binding to dopamine receptors, particularly D3 receptors. This selectivity suggests that this compound may also selectively modulate dopaminergic signaling pathways .
Data Summary Table
| Compound Name | Target Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer (MDA-MB-231) | < 5 | Apoptosis induction |
| Related Piperidine Derivative | D3 Receptor Agonist | 0.71 | β-arrestin recruitment |
Q & A
Q. What are the key synthetic challenges in preparing N-(4-ethoxyphenyl)-4-(((4-methoxyphenyl)thio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including nucleophilic substitution for thioether formation and carboxamide coupling. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thioether formation .
- Catalysts : Use of coupling agents like HATU or EDC for carboxamide bond formation .
- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is essential for isolating intermediates .
- Yield optimization : Reaction temperatures should be maintained at 0–25°C to minimize side reactions .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., ethoxyphenyl and thioether methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and piperidine ring conformation in crystalline form .
Q. How can researchers design initial biological screening assays for this compound?
- Methodological Answer :
- In vitro enzyme inhibition : Use fluorogenic substrates in assays targeting kinases or proteases, given structural similarities to bioactive thioether-containing compounds .
- Cell viability assays : Screen against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess cytotoxicity .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models?
- Methodological Answer :
- Dose-response normalization : Account for differences in cell permeability or metabolic stability by comparing IC values under standardized conditions .
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., cAMP modulation) .
- Metabolite profiling : Use LC-MS to identify degradation products that may confound activity readings .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with variations in the ethoxyphenyl or methoxyphenyl groups (Table 1) .
- Functional group swaps : Replace the thioether with sulfone or amine linkages to assess electronic effects .
- Bioisosteric replacement : Substitute piperidine with morpholine to evaluate ring flexibility impact on activity .
Q. Table 1: Structural Analogs and Key Modifications
| Analog Structure | Modification | Observed Activity |
|---|---|---|
| Thioether → Sulfone | Increased polarity | Reduced cell permeability |
| Ethoxy → Methoxy | Electron-withdrawing effect | Enhanced enzyme inhibition |
Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by proteomic analysis .
- Gene knockout models : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) in cell lines to confirm functional dependency .
- Molecular docking : Perform in silico simulations with homology models of receptors (e.g., GPCRs) to predict binding modes .
Q. How can stability and degradation pathways be analyzed under physiological conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring .
- Plasma stability assay : Incubate with human plasma (37°C, 24 hr) and quantify parent compound via LC-MS/MS .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption barriers .
- Metabolite identification : Compare in vitro metabolites (microsomal assays) with in vivo plasma metabolites to pinpoint inactivation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
